molecular formula C13H19N3O4 B2756294 7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid CAS No. 1251003-47-0

7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid

Cat. No.: B2756294
CAS No.: 1251003-47-0
M. Wt: 281.312
InChI Key: UAUXLRRLJMCBCU-UHFFFAOYSA-N
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Description

7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid is a complex organic compound with a unique structure that includes an imidazo[1,2-d][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-d][1,4]diazepine core, followed by the introduction of the 2-methylpropan-2-yl group and the carboxylic acid functionality. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, modulator, or activator of these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid include:

  • 7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid
  • 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Its imidazo[1,2-d][1,4]diazepine core and the presence of the 2-methylpropan-2-yl group make it a valuable compound for various research applications.

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-10-14-8-9(11(17)18)16(10)7-6-15/h8H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUXLRRLJMCBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=C(N2CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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